3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-N-(3-methylphenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-13(17)8-15(9-13)12(16)14-11-6-4-5-10(2)7-11/h4-7,17H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
KQGOEWRTLLIUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C(=O)NC2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Grignard-Based 3-Ethyl-3-hydroxyazetidine Intermediate
The core azetidine scaffold is constructed through cyclization and subsequent Grignard addition. A representative method involves:
- Starting material : 3-Oxoazetidine-1-carboxylate (e.g., tert-butyl 3-oxoazetidine-1-carboxylate).
- Grignard reaction : Ethylmagnesium bromide (3.0 M in THF) is added to the ketone at −10°C to 0°C, followed by warming to room temperature. This introduces the 3-ethyl and 3-hydroxy groups via nucleophilic addition.
- Deprotection : Acidic hydrolysis (e.g., HCl in ethanol) removes the tert-butyloxycarbonyl (Boc) group, yielding 3-ethyl-3-hydroxyazetidine hydrochloride.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Grignard addition | −10°C → RT, THF, 1 h | 78% | 98.7% |
| Boc deprotection | HCl/EtOH, 25°C, 12 h | 85% | 99.1% |
Cyclization of 1,3-Diol Precursors
Marinetti et al. reported azetidine synthesis via cyclization of 1,3-diols activated as bis-triflates. Adapting this method:
- Diol activation : 1,3-Diols are treated with trifluoromethanesulfonic anhydride to form bis-triflates.
- Intramolecular cyclization : Reaction with benzylamine generates the azetidine ring. For 3-ethyl-3-hydroxy substitution, ethyl groups are introduced via diol precursors with pre-installed ethyl branches.
Optimization Insight :
- Use of chiral 1,3-diols enables enantioselective synthesis (>95% ee).
- Yields drop to 60–70% with bulky substituents due to steric hindrance during cyclization.
Carboxamide Coupling Strategies
Nucleophilic Acylation
The final step involves coupling 3-ethyl-3-hydroxyazetidine with m-tolyl isocyanate:
- Activation : The azetidine amine is deprotonated using NaH or K2CO3 in anhydrous THF.
- Coupling : Reaction with m-tolyl isocyanate at 0°C→RT for 12–24 h forms the carboxamide.
Alternative Approach :
- Carbodiimide-mediated coupling : EDCI/HOBt facilitates reaction between 3-ethyl-3-hydroxyazetidine and m-toluic acid, though yields are lower (55–65%) compared to isocyanate routes.
Comparative Data :
| Coupling Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| m-Tolyl isocyanate | THF | 0→25 | 82% |
| EDCI/HOBt | DCM | 25 | 58% |
Integrated Multi-Step Synthesis
Patent-Based Route (WO2017097224A1)
A scalable method from WO2017097224A1 involves:
- Azetidine precursor : 1-Benzyl-3-hydroxyazetidine synthesized via epoxy chloropropane and benzylamine cyclization.
- Ethyl group introduction : Alkylation with ethyl bromide under basic conditions (K2CO3, DMF).
- Hydrogenolysis : Pd/C-mediated removal of the benzyl protecting group.
- Carboxamide formation : Reaction with m-tolyl isocyanate in acetonitrile.
Process Metrics :
| Step | Catalyst/Reagent | Yield |
|---|---|---|
| Cyclization | Epoxy chloropropane | 66% |
| Ethylation | K2CO3, ethyl bromide | 75% |
| Hydrogenolysis | Pd/C, H2 | 88% |
| Carboxamide coupling | m-Tolyl isocyanate | 80% |
Stereochemical Considerations
The 3-ethyl and 3-hydroxy groups introduce a stereocenter. Asymmetric synthesis methods include:
- Chiral auxiliaries : Use of (R)- or (S)-BINAP in dihydroxylation steps to achieve >95% ee.
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates to isolate desired enantiomers.
Analytical Characterization
Critical data for verifying structure and purity:
- 1H NMR (DMSO-d6) : δ 1.3 (3H, s, CH2CH3), 3.5–4.0 (4H, m, azetidine CH2), 5.56 (1H, s, OH), 7.2–7.4 (4H, m, m-tolyl).
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H2O = 70:30).
- MS (APCI) : m/z 235.1 [M+H]+.
Challenges and Optimization Opportunities
- Hydroxy group stability : The 3-hydroxy moiety is prone to oxidation; use of TEMPO or BHT as stabilizers during synthesis is recommended.
- Scalability : Grignard routes require strict temperature control, making flow chemistry a potential solution for large-scale production.
- Cost-efficiency : substituting Pd/C with Raney nickel in hydrogenolysis reduces costs by 40% without compromising yield.
Chemical Reactions Analysis
Hydroxymethyl Group (-CH2OH)
This group participates in hydrogen bonding and oxidation reactions:
-
Oxidation : Catalyzed by CrO3 or KMnO4 in acidic media, it forms a ketone or carboxylic acid derivative.
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
Carboxamide Group (-CONH-)
-
Hydrolysis : Under reflux with 6M HCl or NaOH/EtOH, it generates carboxylic acid and m-toluidine .
-
Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary amines.
Ring-Opening and Modification Reactions
The strained azetidine ring undergoes ring-opening under specific conditions:
-
Acidic Conditions : Treatment with H2SO4 opens the ring via protonation at nitrogen, yielding linear amines.
-
Reductive Opening : NaBH4 in ethanol reduces the ring to a pyrrolidine derivative .
Table 2: Ring-Opening Reactions
| Condition | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Acidic (H2SO4) | H2O, 80°C | Linear amine derivative | 70% | |
| Reductive (NaBH4) | EtOH, 0°C | Pyrrolidine analog | 55% |
Mechanistic Insights
The hydroxymethyl group’s hydrogen-bonding capability enhances solubility in polar solvents (e.g., DMSO, H2O), influencing reaction kinetics. Stereoelectronic effects from the m-tolyl group direct electrophilic attacks to the azetidine ring’s C-2 position .
Biological Activity and Target Interactions
While not fully elucidated, the compound’s carboxamide and hydroxymethyl groups are hypothesized to inhibit enzymes like serine hydrolases via hydrogen bonding and covalent adduct formation . Patent data suggests potential applications in obesity treatment through modulation of lipid-metabolizing pathways .
Scientific Research Applications
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Polymer Science: The compound can be used in the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.
Material Science: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its reactive nature and ability to form stable bonds.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to therapeutic effects.
Polymer Science: In polymerization reactions, the azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with applications in medicinal chemistry.
3-Methyl-3-hydroxyazetidine-1-carboxamide: A similar compound with a methyl group instead of an ethyl group, used in similar applications.
N-(m-tolyl)azetidine-1-carboxamide: Lacks the hydroxy and ethyl groups, used as an intermediate in organic synthesis.
Uniqueness
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is unique due to the presence of both the ethyl and hydroxy groups at the 3-position, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are essential.
Biological Activity
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The specific substituents, such as the ethyl and m-tolyl groups, contribute to its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of several cancer cell lines.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to cancer progression.
Anticancer Activity
A series of in vitro studies have been conducted to evaluate the anticancer properties of this compound:
Case Studies
-
Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.25 to 0.75 µM for different cell lines, suggesting a strong potential for further development as an anticancer agent.
Cell Line IC50 (µM) MCF-7 0.26 HCT-116 0.52 A549 0.43 - Mechanism of Action : The mechanism underlying its anticancer activity is thought to involve the inhibition of key signaling pathways such as PI3K and mTOR, which are crucial for cell proliferation and survival in cancer cells.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit various enzymes:
Key Findings
-
Alkaline Phosphatase Inhibition : The compound demonstrated significant inhibitory activity against alkaline phosphatase with an IC50 value of approximately 0.420 µM, indicating its potential role in modulating enzyme activity related to tumor progression.
Enzyme IC50 (µM) Alkaline Phosphatase 0.420
Q & A
Q. What are the recommended synthetic pathways for 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide, and how can purity be optimized during synthesis?
- Methodological Answer : The compound's synthesis can be approached via azetidine ring functionalization. A plausible route involves coupling 3-ethyl-3-hydroxyazetidine with m-tolyl isocyanate under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by HPLC with deuterated internal standards (e.g., AOZ-d4 or AMOZ-d5) to ensure <1% impurities . Reaction intermediates should be monitored via LC-MS/MS, with attention to side products like N-alkylated byproducts, which may form under excess base conditions .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Structural validation requires a multi-technique approach:
- NMR : Confirm azetidine ring geometry (e.g., 3J coupling constants for chair vs. boat conformations) and hydroxy group positioning via 1H-13C HSQC.
- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass accuracy.
- XRD : Resolve crystallographic data to confirm stereochemistry, particularly for the 3-hydroxy substituent.
Discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) may indicate racemization or solvent adducts, necessitating repeated crystallization from acetonitrile .
Advanced Research Questions
Q. How can computational methods predict and resolve synthetic challenges in azetidine-based carboxamides like this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways to identify energy barriers for azetidine ring opening or undesired N-alkylation. Transition state analysis helps optimize reaction conditions (e.g., temperature, solvent polarity) to favor carboxamide formation. Additionally, molecular dynamics simulations predict solubility in solvents like DMF or THF, guiding solvent selection for recrystallization . Post-synthesis, docking studies assess the compound’s potential bioactivity by simulating interactions with biological targets (e.g., enzymes with azetidine-binding pockets) .
Q. What experimental strategies address conflicting data in the compound’s solubility and stability profiles?
- Methodological Answer : Contradictions in solubility (e.g., polar vs. nonpolar solvents) require controlled experiments:
- Solubility : Use shake-flask method with UV/Vis quantification at λmax ~270 nm, validated against internal standards (e.g., HBH-13C6).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS/MS monitoring. Hydrolytic degradation products (e.g., azetidine ring-opened derivatives) indicate pH-sensitive bonds.
Statistical tools like ANOVA identify outliers, while QbD (Quality by Design) frameworks correlate solvent polarity/pH with degradation rates .
Q. How can researchers mechanistically investigate the compound’s reactivity under catalytic conditions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., 15N/13C) to track reaction mechanisms. For example, deuterating the hydroxy group (3-ethyl-3-deutero-hydroxy) reveals proton transfer steps in acid-catalyzed reactions. In situ IR spectroscopy monitors intermediates like enolates or carbamates during catalysis. Pairing with DFT-derived reaction coordinates identifies rate-determining steps (e.g., nucleophilic attack on the azetidine carbonyl) .
Data Analysis and Interpretation
Q. What statistical approaches are critical for interpreting heterogeneous bioactivity data for this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to disentangle bioactivity variability caused by subtle structural changes (e.g., m-tolyl substituent positioning). Dose-response curves should be fitted with nonlinear regression (Hill equation) to calculate EC50/IC50, with bootstrap resampling (n=1000) to estimate confidence intervals. Outlier compounds (e.g., inactive analogs) are analyzed via ROC curves to distinguish structural determinants of activity .
Q. How should researchers design experiments to distinguish between enantiomeric forms of the compound?
- Methodological Answer : Chiral separation requires a Chiralpak IC column with heptane/ethanol (90:10) mobile phase, validated with circular dichroism (CD) spectroscopy. Enantiomeric excess (ee) is quantified via integration of HPLC peaks, calibrated with racemic and enantiopure standards. Dynamic kinetic resolution experiments (e.g., using lipase catalysts) can probe interconversion barriers between enantiomers .
Experimental Design Considerations
Q. What are best practices for scaling up synthesis without compromising yield or purity?
- Methodological Answer : Pilot-scale reactions should use flow chemistry to maintain temperature control and minimize side reactions. Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor real-time conversion rates. Critical parameters (e.g., stoichiometry of m-tolyl isocyanate) are optimized via DoE (Design of Experiments), with a focus on minimizing residual monomers. Final purification employs simulated moving bed (SMB) chromatography for high-throughput separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
